trans-Zeatin

Overview

Description

Synthesis Analysis

Trans-Zeatin is synthesized in bacteria, fungi, algae, and higher plants . It is thought to play a central physiological role as well as one of the major hormones, which performs a vital role in plant growth and development, and regulates .Molecular Structure Analysis

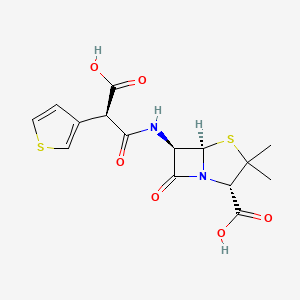

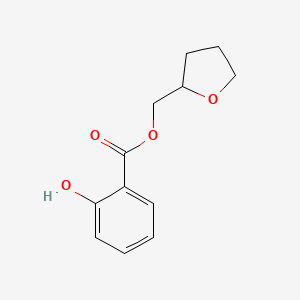

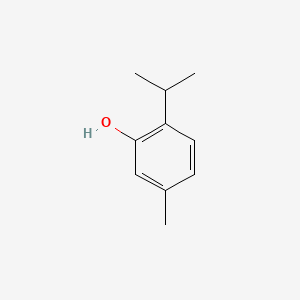

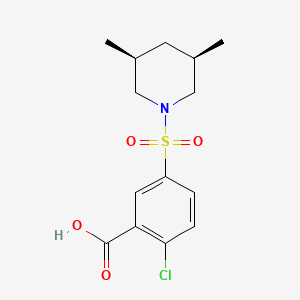

The molecular structure of trans-Zeatin consists of an adenine molecule with an isoprenoid side chain at the N6 position . The isoprenoid side chain can be in the cis or trans configuration, giving rise to cis-Zeatin and trans-Zeatin .Chemical Reactions Analysis

Trans-Zeatin is involved in a broad scale of physiological activities, like the growth of plants’ shoot and root, cell proliferation, chloroplast development, vascular development, leaf senescence, bud differentiation, plant anti-aging, and biomass distribution . It is also involved in the regulation of nitrate uptake, thus controlling final leaf sizes .Physical And Chemical Properties Analysis

Trans-Zeatin is an off-white to yellow crystalline powder with a molar mass of 219.248 g/mol . It is soluble in 1M NaOH and has a melting point of 208 to 210 °C .Scientific Research Applications

Enhancement of Aromatic Compounds in Rice

Trans-Zeatin has been shown to regulate the biosynthesis of 2-acetyl-1-pyrroline (2-AP) in fragrant rice seedlings . This compound is responsible for the characteristic aroma of fragrant rice varieties. Application of trans-Zeatin can increase the contents of 1-pyrroline, methylglyoxal, proline, and P5C, as well as enhance the activities of enzymes like P5CS and OAT. This leads to an overall improvement in the aroma profile of the rice, making it more appealing to consumers.

Growth Regulation in Rice

Research indicates that trans-Zeatin plays a crucial role in the growth and development of rice plants . It is involved in the side-chain modification of cytokinins, which are essential for cell division and differentiation. The presence of trans-Zeatin can promote shoot growth and help in the overall growth promotion of both roots and shoots in rice.

Drought Stress Alleviation in Alfalfa

Trans-Zeatin has been found to enhance the antioxidant capacity of plants and modulate the level of endogenous trans-Zeatin, which helps in alleviating the impact of drought stress on the photosynthetic rate of alfalfa . This application is particularly important for improving crop resilience to changing climate conditions.

Antioxidant Enzyme Activation

The engineered Sinorhizobium meliloti-induced trans-Zeatin can activate the activity of antioxidant enzymes . This leads to an increase in the accumulation of osmolytes, which are compounds that help protect the plant cells against stress.

Long-Distance Signaling in Plants

Trans-Zeatin-riboside, a cytokinin precursor, is a major form of long-distance signaling in xylem vessels . Its action depends on metabolic conversion via the LONELY GUY enzyme, which is crucial for the regulation of plant growth and response to environmental cues.

Abiotic Stress Resistance in Plants

Trans-Zeatin is activated in plants to combat various abiotic stresses . By regulating the biosynthesis of certain compounds and enhancing enzyme activities, trans-Zeatin helps plants resist adverse environmental conditions such as drought, temperature extremes, and salinity.

Mechanism of Action

Target of Action

Trans-Zeatin, also known as Zeatin, is a type of cytokinin, a class of phytohormones that play a key role in regulating various growth and developmental processes in plants . It primarily targets plant organs, acting as a root-to-shoot long-distance signal . It is known to control leaf size and other meristem activity-related traits .

Mode of Action

Trans-Zeatin interacts with its targets through a process of metabolic conversion via the LONELY GUY enzyme . This enzyme is crucial for the activation of cytokinins, converting them into their active forms . Trans-Zeatin acts as a local signal around the biosynthetic site . It is also an active form of cytokinin that functions as a long-distance signal transported via the vascular system .

Biochemical Pathways

Trans-Zeatin affects the purine salvage pathway, where it is enzymatically converted to the ribotides and reactivated . It is also involved in the regulation of the biosynthesis of 2-acetyl-1-pyrroline in fragrant rice . The application of trans-Zeatin increases the contents of 1-pyrroline, methylglyoxal, proline, and P5C, and enhances the activities of P5CS and OAT .

Pharmacokinetics

The pharmacokinetics of trans-Zeatin involve its systemic transport from the roots to the shoots of the plant . It is a minor component of xylem cytokinin and its translocation controls certain traits of the plant . The ratio of trans-Zeatin to trans-Zeatin-riboside in the xylem and their delivery rate can change in response to environmental conditions .

Result of Action

The action of trans-Zeatin results in the regulation of various growth and developmental processes in plants . In fragrant rice, trans-Zeatin application has been shown to significantly increase 2-acetyl-1-pyrroline contents .

Action Environment

The action, efficacy, and stability of trans-Zeatin are influenced by environmental factors . Its delivery rate and the ratio of trans-Zeatin to trans-Zeatin-riboside in the xylem can change in response to environmental conditions . This allows plants to fine-tune the manner of shoot growth to adapt to fluctuating environments .

Future Directions

Trans-Zeatin has been shown to have potential enhancing effects on plant growth and stress tolerance . Future research could focus on the mechanisms by which trans-Zeatin acts as a central regulator of plant development and stress reactions . It is also suggested that trans-Zeatin could be used to enhance the growth and productivity of maize plants by suppressing the effects of oxidative stress caused by saline water irrigation .

properties

IUPAC Name |

(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKQTCBAMSWPJD-FARCUNLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CNC1=NC=NC2=C1NC=N2)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040631 | |

| Record name | trans-Zeatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zeatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Kinetin stimulated phosphorylation of protein in floated Chinese-cabbage leaf discs, but inhibited protein phosphorylation in nuclei+chloroplast extracts from Chinese-cabbage or tobacco leaves. Kinetin also inhibited protein phosphorylation in isolated tobacco nuclei or nuclei from carrot secondary-phloem tissue. Purified Chinese-cabbage leaf ribosomes exhibited protein kinase activity which was inhibited by kinetin and zeatin. The ribosome-associated kinase responded to kinetin and zeatin differently from that associated with nuclei+chloroplast preparations. Protein phosphorylation in vitro was not affected by adenosine 3':5'-cyclic monophosphate, indol-3-ylacetic acid or gibberellic acid. It was only inhibited by N(9)-unsubstituted purines, among which the known cytokinins were the most effective inhibitors. The results are discussed in relation to possible similarities between the effects of cytokinins in plant tissues and the effects of adenosine 3':5'-cyclic monophosphate in animal tissues. Both compounds appear to modify the activity of protein kinases and both affect many different cellular processes. | |

| Record name | ZEATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

trans-Zeatin | |

Color/Form |

Crystals from water | |

CAS RN |

1637-39-4 | |

| Record name | Zeatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1637-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zeatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001637394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zeatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11337 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-Zeatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZEATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I6OOJ9GR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZEATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Zeatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207-208 °C | |

| Record name | ZEATIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7689 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of zeatin?

A1: Zeatin's molecular formula is C10H13N5O, and its molecular weight is 219.24 g/mol.

Q2: Are there any specific spectroscopic data available for zeatin?

A2: While the provided research papers do not detail specific spectroscopic data, researchers often use techniques like mass spectrometry and nuclear magnetic resonance (NMR) to characterize and identify zeatin and its metabolites [, , , , ].

Q3: How does zeatin exert its effects on plant growth and development?

A3: Zeatin, like other cytokinins, plays a crucial role in regulating cell division, differentiation, and various developmental processes in plants [, , , ]. While the exact mechanism is still under investigation, it's believed to interact with specific receptor proteins, ultimately influencing gene expression related to growth and development.

Q4: Does zeatin act alone or in concert with other plant hormones?

A4: Research suggests that zeatin interacts with other plant hormones, such as auxins and abscisic acid, to fine-tune plant responses. For instance, the balance between zeatin and abscisic acid can regulate somatic embryo development [].

Q5: What is the role of zeatin in leaf senescence?

A5: Studies indicate that zeatin transported from roots can delay leaf senescence. A decline in zeatin levels, particularly zeatin riboside and dihydrozeatin riboside, is associated with senescence in soybean plants [, ].

Q6: Is zeatin involved in plant responses to environmental stress?

A6: Emerging research suggests that cytokinins, including zeatin, might play a role in plant immunity. For example, increased zeatin levels have been linked to resistance against certain plant pathogens [].

Q7: How is zeatin metabolized within plants?

A7: Plants employ various metabolic pathways to regulate zeatin activity. These include the formation of glycosylated derivatives (e.g., zeatin-O-glucoside), nucleotides (e.g., zeatin riboside-5'-monophosphate), and conversion to dihydrozeatin [, , , , , ].

Q8: Do different plant species metabolize zeatin differently?

A8: Yes, inter- and intra-specific variations in zeatin metabolism have been observed. For example, the formation of O-xylosyl derivatives of zeatin differs between Phaseolus species [].

Q9: How is zeatin transported within plants?

A9: Zeatin, primarily in its riboside form, is transported from roots to shoots via the xylem [, ]. This transport seems to be influenced by nitrogen availability [].

Q10: How does the structure of zeatin relate to its biological activity?

A10: Specific structural features of zeatin are crucial for its activity. The presence of a double bond in the side chain significantly impacts its activity, as demonstrated by the difference in activity between trans-zeatin and dihydrozeatin [].

Q11: What is the significance of the cis- isomer of zeatin?

A11: While often considered less active, cis-zeatin might have distinct biological roles. Research shows it can modulate plant immunity differently than trans-zeatin, influencing symptom development and defense responses to pathogens [].

Q12: What methods are commonly used to analyze and quantify zeatin in plant tissues?

A12: Researchers often employ techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify and quantify different forms of zeatin and its metabolites in plant extracts [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-benzyl-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1683143.png)

![7-Benzyl-10-(2-methylbenzyl)-2,3,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(10H)-one](/img/structure/B1683152.png)